![molecular formula C9H13Cl2NS B2643039 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride CAS No. 2219407-56-2](/img/structure/B2643039.png)

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

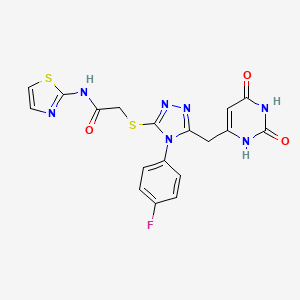

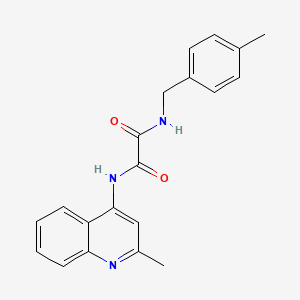

“2-(Chloromethyl)-1,3-thiazole hydrochloride” is a heterocyclic compound . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s used as a building block in the synthesis of various chemicals .

Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride” were not found, thiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-1,3-thiazole hydrochloride” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis

“2-(Chloromethyl)-1,3-thiazole hydrochloride” is a solid compound . Its molecular weight is 170.06 .Scientific Research Applications

Synthesis and Molecular Structure

- The synthesis and molecular structure of related thiazole compounds have been extensively studied. For instance, Liu et al. (2008) synthesized 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole and proposed its formation mechanism, highlighting the compound's importance in structural chemistry and potential applications in designing new materials and pharmaceuticals Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008.

Chemistry and Therapeutic Importance

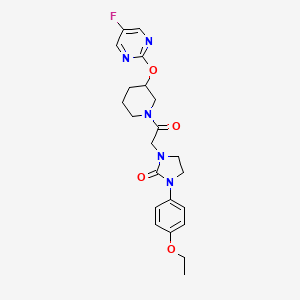

- Thiazole and its derivatives, including structures similar to 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride, have been recognized for their therapeutic importance. M. Chhabria et al. (2016) reviewed the chemical and biological significance of thiazole derivatives, noting their applications as antimicrobial, antiretroviral, antifungal, and anticancer agents M. Chhabria, Shivani Patel, Palmi Modi, P. Brahmkshatriya, 2016.

Ferroelectricity and Antiferroelectricity

- The study of benzimidazoles and related heterocycles demonstrates the potential for above-room-temperature ferroelectricity and antiferroelectricity, suggesting applications in electronic devices and materials science. S. Horiuchi et al. (2012) found that certain imidazole units, chemically stable and present in biological systems, can bind molecules into dipolar chains, showcasing the versatility of thiazole-related structures in advanced functional materials S. Horiuchi, F. Kagawa, Kensuke Hatahara, K. Kobayashi, R. Kumai, Y. Murakami, Y. Tokura, 2012.

Nanoparticle Delivery Systems

- Research into polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides indicates the broader applicability of thiazole derivatives in enhancing the efficacy and reducing the environmental impact of chemical treatments. E. Campos et al. (2015) highlighted the advantages of such carrier systems, including modified release profiles and decreased toxicity, which could extend to the delivery of therapeutics and other bioactive compounds E. Campos, J. L. Oliveira, C. G. D. da Silva, Mônica Pascoli, T. Pasquôto, R. Lima, P. Abhilash, Leonardo Fernandes Fraceto, 2015.

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLWTPHNADEXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)

![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)